N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(2-phenylphenyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-19(15-9-6-10-15)24-21-23-18(13-27-21)20(26)22-17-12-5-4-11-16(17)14-7-2-1-3-8-14/h1-5,7-8,11-13,15H,6,9-10H2,(H,22,26)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFJUFDAPWEBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and oxazole intermediates. The biphenyl component can be synthesized through Suzuki coupling reactions, while the oxazole ring is often formed via cyclization reactions involving appropriate precursors.
-
Suzuki Coupling Reaction
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., K2CO3)
Conditions: Reflux in an organic solvent (e.g., toluene) under an inert atmosphere
-
Oxazole Formation
Reagents: α-haloketone, amide, base (e.g., NaH)
Conditions: Heating in an organic solvent (e.g., DMF)
-
Final Coupling
Reagents: Biphenyl intermediate, oxazole intermediate, coupling agent (e.g., EDC)
Conditions: Room temperature in an organic solvent (e.g., dichloromethane)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as KMnO4 or H2O2
Conditions: Aqueous or organic solvent, often at elevated temperatures
-
Reduction
Reagents: Reducing agents such as LiAlH4 or NaBH4
Conditions: Organic solvent, typically at room temperature or below
-
Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution
Conditions: Varies with the type of substitution, often requires a catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous biphenyl derivatives:
Structural and Functional Analysis
- Oxazole vs. Pyridine/Acetamide Moieties : The oxazole ring in the target compound provides a rigid, electron-deficient aromatic system, contrasting with pyridine (in 12b–12d) or acetamide (in ) groups. This difference may influence binding affinity to targets like kinases or GPCRs .
- Cyclobutane vs. This could enhance target specificity but reduce synthetic accessibility .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 12d) increase polarity, whereas bulky substituents (e.g., tert-butyl in 12c or Compound 24) improve lipophilicity and membrane permeability .
Pharmacological Potential
- Receptor Binding : Compounds like VM-10 and those in (e.g., [3H]-BBAC) highlight the role of biphenyl derivatives in targeting orexin or kinase receptors. The target compound’s cyclobutane group may mimic the steric effects of tert-butyl or acetyl substituents seen in Compound 24, which are critical for receptor subtype selectivity .
- Metabolic Stability : Bulky substituents in Compound 24 and the target compound may slow hepatic degradation compared to simpler analogs like N-([1,1'-biphenyl]-2-yl)-2-phenylacetamide .
Biological Activity
N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl moiety and a cyclobutanecarboxamide structure, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 320.38 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : It may interact with certain receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth in various cancer cell lines. |
| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Neuroprotective | Potential protective effects in neurodegenerative models. |
Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that derivatives of biphenyl carboxamides demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound's structure was modified to enhance its potency, leading to improved IC50 values compared to standard treatments .
Anti-inflammatory Effects
In an experimental model of arthritis, this compound was shown to significantly reduce joint swelling and inflammatory markers when administered in a controlled dosage over a period of two weeks .
Antimicrobial Activity
Another study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to those produced by conventional antibiotics . This suggests potential applications in developing new antimicrobial agents.
Q & A
Q. What are the key steps in synthesizing N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide, and how are reaction conditions optimized?
Synthesis typically involves multi-step organic reactions, including:
- Cyclobutanecarboxamide coupling : Amidation of cyclobutanecarboxylic acid with oxazole intermediates under carbodiimide-mediated conditions (e.g., EDCI or DCC) .
- Oxazole ring formation : Cyclization using reagents like POCl₃ or T3P® to promote ring closure .
- Biphenyl integration : Suzuki-Miyaura coupling to attach the biphenyl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) . Optimization : Solvent selection (e.g., THF for polar aprotic conditions), reaction time (monitored via TLC/HPLC), and purification via column chromatography or recrystallization .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups (e.g., biphenyl protons at δ 7.2–7.6 ppm, cyclobutane carbons at δ 25–35 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₁N₃O₃) .
- X-ray crystallography : For absolute stereochemical confirmation if chiral centers exist (as seen in similar oxazole derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinity data for this compound’s biological targets?
Contradictions may arise from assay variability (e.g., fluorescence vs. radiometric assays). Mitigation strategies include:
- Standardized protocols : Use SPR (Surface Plasmon Resonance) for kinetic binding analysis (KD, kon/koff) to reduce artifact interference .
- Orthogonal validation : Combine in vitro enzymatic assays (e.g., IC₅₀ measurements) with cellular target engagement studies (e.g., CETSA) .
- Structural analysis : Co-crystallization with target proteins to identify binding motifs (e.g., oxazole interactions with catalytic pockets) .
Q. What experimental designs are recommended to evaluate the compound’s stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the carboxamide group) .
- Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes (via liver microsomes) to assess metabolic stability .
- Light sensitivity : Monitor photodegradation under UV/visible light using LC-MS to identify photo-adducts .
Q. How can structural modifications enhance the compound’s pharmacological activity while minimizing toxicity?
- SAR studies :
- Replace the biphenyl group with fluorinated aryl rings to improve membrane permeability .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the oxazole ring to enhance target affinity .
- Toxicity screening : Use zebrafish models or primary hepatocyte assays to evaluate hepatotoxicity early in optimization .
- Computational modeling : MD simulations to predict off-target effects (e.g., hERG channel binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
